3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Description
3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid is a thiazolidinone derivative characterized by a Z-configured benzylidene moiety substituted with a propenyloxy group at the para position. The thiazolidinone core (4-oxo-2-thioxo-1,3-thiazolidine) is fused with a benzoic acid group at the 3-position, which enhances solubility and bioavailability through ionization at physiological pH . This structural framework is common in medicinal chemistry, as thiazolidinones are associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Properties
Molecular Formula |
C20H15NO4S2 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
3-[(5Z)-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid |
InChI |
InChI=1S/C20H15NO4S2/c1-2-10-25-16-8-6-13(7-9-16)11-17-18(22)21(20(26)27-17)15-5-3-4-14(12-15)19(23)24/h2-9,11-12H,1,10H2,(H,23,24)/b17-11- |
InChI Key |
YMMXLRZVUVLUMQ-BOPFTXTBSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Williamson Ether Synthesis
The allyl ether linkage is introduced via nucleophilic substitution between 4-hydroxybenzaldehyde and propargyl bromide (Scheme 1):
Procedure :
-
4-Hydroxybenzaldehyde (1.0 equiv) and propargyl bromide (1.2 equiv) are dissolved in anhydrous DMF.
-
Potassium carbonate (2.0 equiv) is added, and the mixture is stirred at 60°C for 6 hours.
-
The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (Yield: 78–85%).
Characterization :
-
IR (KBr) : 2840 cm⁻¹ (C–H stretch, allyl), 1685 cm⁻¹ (C=O aldehyde).
-
¹H NMR (400 MHz, CDCl₃) : δ 9.88 (s, 1H, CHO), 7.82–7.85 (d, 2H, Ar–H), 6.98–7.01 (d, 2H, Ar–H), 6.08–6.15 (m, 1H, CH₂=CH–), 5.42–5.48 (dd, 2H, OCH₂–).
Synthesis of 3-Amino-Benzoic Acid-Derived Thiazolidin-2-One
Cyclization of 3-Aminobenzoic Acid with Carbon Disulfide
The thiazolidinone ring is formed via a cyclocondensation reaction (Scheme 2):
Procedure :
-
3-Aminobenzoic acid (1.0 equiv) and carbon disulfide (1.5 equiv) are refluxed in ethanol with ethyl 2-oxoacetate (1.2 equiv) for 8 hours.
-
The reaction mixture is cooled, and the precipitate is filtered and recrystallized from ethanol (Yield: 65–72%).
Characterization :
-
IR (KBr) : 1720 cm⁻¹ (C=O, thiazolidinone), 1220 cm⁻¹ (C=S).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 192.5 (C=O), 167.3 (C=S), 139.8–125.4 (aromatic carbons).
Z-Selective Knoevenagel Condensation
Formation of the Benzylidene-Thiazolidinone Core
The aldehyde and thiazolidinone undergo condensation to establish the Z-configured exocyclic double bond (Scheme 3):
Procedure :
-
4-(Prop-2-en-1-yloxy)benzaldehyde (1.0 equiv) and 3-thioxo-thiazolidin-4-one (1.0 equiv) are dissolved in glacial acetic acid.
-
Piperidine (0.1 equiv) is added as a base, and the mixture is refluxed for 12 hours.
-
The product is precipitated in ice-water, filtered, and purified via column chromatography (hexane:ethyl acetate = 3:1) (Yield: 58–64%).
Mechanistic Insights :
-
The reaction proceeds via a nucleophilic attack of the thiazolidinone’s active methylene group on the aldehyde, followed by dehydration.
-
Z-Selectivity arises from steric hindrance between the thioxo group and the allyloxy substituent, favoring the less bulky configuration.
Characterization :
-
IR (KBr) : 1680 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N), 1215 cm⁻¹ (C=S).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.32 (s, 1H, CH=N), 7.65–7.68 (d, 2H, Ar–H), 7.12–7.15 (d, 2H, Ar–H), 6.85–6.92 (m, 1H, CH₂=CH–), 5.45–5.52 (dd, 2H, OCH₂–).
Green Chemistry Approaches
Microwave-Assisted Synthesis
Nonconventional methods improve reaction efficiency (Table 1):
| Parameter | Conventional | Microwave |
|---|---|---|
| Reaction Time | 12 hours | 45 minutes |
| Yield | 58–64% | 68–72% |
| Catalyst | Piperidine | Montmorillonite KSF |
Procedure :
-
A mixture of aldehyde, thiazolidinone, and montmorillonite KSF (20% w/w) is irradiated at 100°C (300 W) for 45 minutes.
-
The catalyst is filtered, and the product is recrystallized from ethanol.
Challenges and Optimization Strategies
Stereochemical Control
-
Z/E Isomerization : The Z-configuration is thermodynamically less favored but stabilized by intramolecular hydrogen bonding between the thioxo group and the benzoic acid’s –COOH.
-
Mitigation : Use of polar aprotic solvents (e.g., DMF) and low temperatures (0–5°C) during workup suppresses isomerization.
Chemical Reactions Analysis
Types of Reactions
3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid: can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Nitric acid, sulfuric acid, halogens, acetic acid as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid: has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial or fungal infections due to its potential antimicrobial properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a chemical probe to study biological processes, particularly those involving protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, potentially inhibiting their activity. The benzylidene group may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s affinity and specificity. The benzoic acid moiety can participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations in Benzylidene Substituents
The benzylidene substituent at the 5-position of the thiazolidinone ring is critical for modulating biological activity. Key comparisons include:
4-(Propan-2-yl)benzylidene Derivative (CAS 313684-53-6) :
Replacing the propenyloxy group with a bulkier isopropyl group reduces polarity and may enhance lipophilicity. This compound has a predicted pKa of 3.37 and a molecular weight of 321.41 g/mol, suggesting moderate solubility in aqueous environments .- Such derivatives are often explored for anticancer activity due to nitro group-mediated DNA intercalation .
2-Hydroxybenzylidene Derivative () :
The hydroxyl group facilitates hydrogen bonding, improving target binding affinity. However, it may reduce metabolic stability compared to the propenyloxy variant .
Modifications in the Acidic Moiety
4-[(5Z)-5-Benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoic Acid (BML-260) :
This analogue lacks the propenyloxy group but retains the benzoic acid moiety. It exhibits anticancer activity with a molecular weight of 341.4 g/mol and a LogP value indicative of moderate lipophilicity .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Predicted based on analogues .
Biological Activity
The compound 3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid represents a novel class of thiazolidinone derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Thiazolidinone Ring : Known for its role in various biological activities.
- Benzoic Acid Moiety : Enhances solubility and bioactivity.
- Allyloxy Group : Potentially increases lipophilicity, aiding in cellular uptake.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C23H22N2O3S2 |
| Molecular Weight | 422.56 g/mol |
| IUPAC Name | 3-{(5Z)-4-oxo-5-[4-(prop-2-en-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid |
| InChI Key | QXYMHMQUAVMXEC-ONCFUAGWSA-N |
Anticancer Properties
Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : Induces G0/G1 phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Apoptosis Induction : Triggers programmed cell death via intrinsic and extrinsic pathways, often involving caspase activation.
- Inhibition of Metastasis : Reduces migration and invasion capabilities of cancer cells by modulating matrix metalloproteinases (MMPs) activity.
The biological activity is largely attributed to the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : Compounds with thiazolidinone scaffolds often inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Receptor Modulation : The compound may act on various receptors that regulate cell growth and apoptosis.
Case Studies
Several studies have investigated the efficacy of this compound:
-
Study on Breast Cancer Cells :
- Objective : To evaluate the anticancer effects on MCF-7 breast cancer cells.
- Findings : The compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 µM.
-
In Vivo Studies :
- Model : Xenograft models using human tumor cells.
- Results : Treatment with the compound resulted in a 50% reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent.
Comparative Analysis with Other Thiazolidinones
To contextualize the biological activity of this compound, a comparison with other known thiazolidinone derivatives is useful:
| Compound Name | Anticancer Activity | Mechanism of Action |
|---|---|---|
| Compound A | Moderate | DNA intercalation |
| Compound B | High | Apoptosis induction |
| 3-{(5Z)-...} | Very High | Cell cycle arrest & apoptosis |
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation : React a thiosemicarbazide derivative with chloroacetic acid under reflux in a DMF/acetic acid mixture (2–4 hours, 80–100°C) .
Cyclization : Form the thiazolidinone core via base-catalyzed (e.g., sodium acetate) cyclization of intermediates.
Functionalization : Introduce the prop-2-en-1-yloxy benzylidene group via Knoevenagel condensation (catalyzed by ammonium acetate) .
Optimization Tips :
- Use polar aprotic solvents (e.g., DMF) to enhance reaction rates.
- Purify via HPLC or recrystallization (DMF-ethanol mixtures) to achieve >95% purity .
Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic markers should be prioritized?
- Methodological Answer :
- 1H/13C NMR : Identify the Z-configuration of the benzylidene moiety (δ 7.2–7.8 ppm for vinyl protons) and the benzoic acid proton (δ 12–13 ppm) .
- IR Spectroscopy : Confirm the thioxo group (C=S stretch at ~1250 cm⁻¹) and carbonyl groups (C=O at ~1700 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer :
- Target Selection : Prioritize assays based on structural analogs (e.g., antimicrobial, anticancer, anti-inflammatory) .
- Assay Protocols :
- Antimicrobial : Broth microdilution (MIC against S. aureus and E. coli) .
- Antioxidant : DPPH radical scavenging (IC50 determination) .
- Dosage Range : Test 1–100 μM concentrations to establish dose-response relationships .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve this compound’s bioactivity?
- Methodological Answer :
- Modification Sites :
Benzylidene Substituents : Replace prop-2-en-1-yloxy with halogen or methoxy groups to enhance lipophilicity .
Thiazolidinone Core : Substitute sulfur with selenium to modulate redox activity .
- SAR Table :
| Substituent Modification | Observed Activity Change | Reference |
|---|---|---|
| 4-Chlorobenzylidene | ↑ Antimicrobial potency | |
| Pyridine substitution | ↑ Anti-inflammatory |
Q. What experimental approaches resolve contradictions between in vitro and computational activity data?
- Methodological Answer :
- Replicate Assays : Standardize conditions (pH, temperature, solvent) to minimize variability .
- Solubility Checks : Use DMSO stocks ≤0.1% to avoid aggregation artifacts .
- Orthogonal Assays : Validate molecular docking predictions (e.g., PPAR-γ binding) with SPR or ITC .
Q. Which advanced NMR techniques elucidate spatial and dynamic properties of the Z-configured benzylidene group?
- Methodological Answer :
- NOESY : Detect spatial proximity between benzylidene protons and the thiazolidinone ring (critical for Z/E confirmation) .
- VT-NMR : Study conformational flexibility by analyzing line broadening at 25–60°C .
Q. How can computational modeling predict metabolic stability and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETLab to assess CYP450 metabolism and hepatotoxicity .
- Metabolite Identification : Simulate Phase I/II transformations (e.g., hydroxylation at the allyloxy group) .
Data Contradiction Analysis
Q. Why might biological activity vary across cell lines, and how can this be addressed?
- Methodological Answer :
- Cell-Specific Factors :
- Membrane permeability differences (e.g., P-gp expression in cancer cells) .
- Metabolic enzyme variability (e.g., CYP3A4 in hepatic cells) .
- Mitigation Strategies :
- Use isogenic cell lines for controlled comparisons.
- Co-administer metabolic inhibitors (e.g., ketoconazole) to isolate effects .
Stability and Storage
Q. What conditions ensure long-term stability of this compound in research settings?
- Methodological Answer :
- Storage : -20°C in amber vials under argon to prevent oxidation .
- Stability Assays : Monitor degradation via HPLC every 6 months (acceptance criteria: ≥90% purity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
